

Application Note: Quantifying Mipomersen-Mediated ApoB mRNA Knockdown Using qRT-PCR

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Compound of Interest

Compound Name: *Mipomersen Sodium*

Cat. No.: *B15612377*

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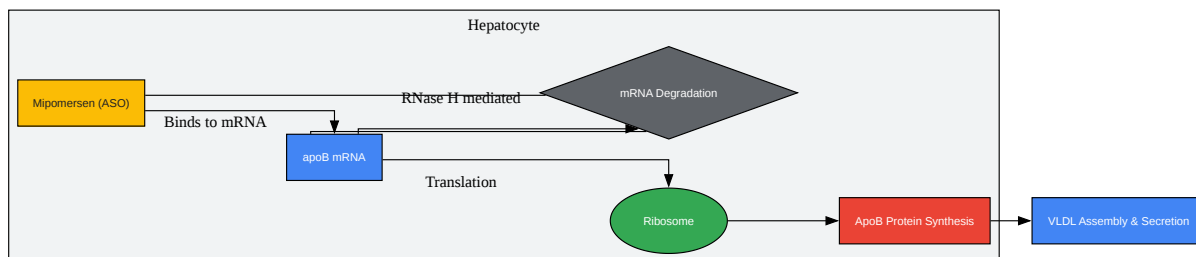
Introduction

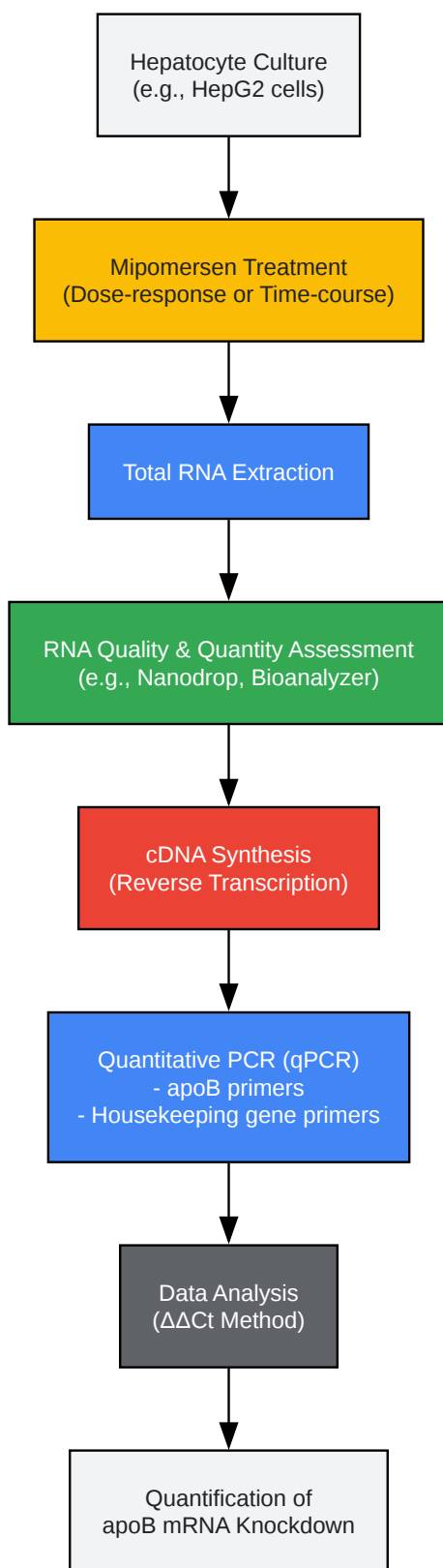
Mipomersen is an antisense oligonucleotide therapeutic designed to treat homozygous familial hypercholesterolemia (HoFH). It functions by targeting the messenger RNA (mRNA) of apolipoprotein B (apoB), a key component of low-density lipoprotein (LDL) cholesterol. This application note provides a detailed protocol for quantifying the knockdown of apoB mRNA in liver cells following treatment with mipomersen using quantitative reverse transcription PCR (qRT-PCR). This method is crucial for assessing the efficacy and mechanism of action of mipomersen and similar antisense therapies.

Mipomersen is a synthetic strand of nucleic acid that is complementary to the mRNA sequence of human apoB-100.[1] Upon administration, it primarily localizes to the liver, where it binds to the apoB-100 mRNA.[1][2] This binding event triggers the degradation of the mRNA by RNase H, an enzyme that recognizes DNA/RNA duplexes.[3] The subsequent reduction in apoB mRNA levels leads to decreased synthesis of the apoB protein, resulting in lower levels of atherogenic lipoproteins such as LDL-C and very-low-density lipoprotein (VLDL-C).[1][2] Clinical trials have demonstrated that mipomersen treatment leads to significant reductions in LDL-C and apoB levels.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.





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